Tetrahydropterin
Overview
Description
Tetrahydropterin is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of pterin and serves as a cofactor for several enzymes, including those involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These reactions are essential for the biosynthesis of neurotransmitters like serotonin, dopamine, and norepinephrine .
Mechanism of Action
Target of Action
Tetrahydropterin, also known as BH4, primarily targets aromatic amino acid hydroxylase enzymes . These enzymes include phenylalanine-4-hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .
Mode of Action
BH4 acts as a cofactor for these enzymes, enabling them to convert amino acids into essential molecules . For instance, it allows PAH to convert phenylalanine to tyrosine . During the hydroxylation process, BH4 loses two electrons and is regenerated in vivo in an NADH-dependent reaction .
Biochemical Pathways
BH4 is involved in several biochemical pathways. It is essential for the conversion of phenylalanine to tyrosine by PAH, the conversion of tyrosine to L-dopa by TH, and the conversion of tryptophan to 5-hydroxytryptophan via TPH . It also plays a role in the synthesis of nitric oxide . The imbalance of BH4 can affect neurotransmitter production, leading to abnormalities in the central nervous system .
Pharmacokinetics
The pharmacokinetics of BH4, when administered as sapropterin dihydrochloride, have been studied. Absorption is rapid, occurring within 0.6–2.9 hours, with a half-life of 6.7 hours . This pharmacokinetic profile supports once-daily dosing without evidence of accumulation .
Result of Action
The primary result of BH4’s action is the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . This leads to the production of essential neurotransmitters like dopamine and serotonin . It also reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of this amino acid .
Action Environment
The action of BH4 can be influenced by environmental factors. For instance, mutations in genes that produce enzymes critical for producing and recycling BH4 can lead to tetrahydrobiopterin deficiency . This deficiency can affect neurotransmitter production and lead to various neuropsychological conditions .
Biochemical Analysis
Biochemical Properties
Tetrahydropterin is an essential cofactor for several enzymes, including aromatic amino acid hydroxylases . It is involved in the conversion of phenylalanine to tyrosine, and the synthesis of the neurotransmitters dopamine, serotonin, norepinephrine, and epinephrine . The interaction between this compound and these enzymes is crucial for maintaining normal biochemical reactions in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of oxidative stress, such as UV-radiation and ionizing radiation, this compound availability is diminished due to its oxidation, which subsequently leads to the generation of highly oxidative free radicals .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, this compound is a cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, affecting the production of nitric oxide (NO) and oxygen free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics in PKU genetic mice and rats submitted to different HPA models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . For example, it is a crucial component in the biosynthesis of the monoamine neurotransmitters dopamine and serotonin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropterin can be synthesized through the reduction of dihydropterin intermediates. The process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the this compound .
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce the compound. These methods are preferred due to their efficiency and the ability to produce large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to dihydropterin or pterin under specific conditions.
Reduction: It can be reduced further to form more reduced pterin derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Dihydropterin and pterin.
Reduction: More reduced pterin derivatives.
Substitution: Substituted pterin derivatives.
Scientific Research Applications
Tetrahydropterin has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions and as a model compound for studying redox reactions.
Biology: this compound is essential for the biosynthesis of neurotransmitters and is involved in various metabolic pathways.
Medicine: It is used in the treatment of conditions such as phenylketonuria, where it helps in the metabolism of phenylalanine.
Industry: this compound is used in the production of pharmaceuticals and as a reagent in biochemical assays
Comparison with Similar Compounds
Tetrahydrobiopterin: A closely related compound that also serves as a cofactor for hydroxylase enzymes.
Tetrahydrofolate: Another pterin derivative involved in one-carbon metabolism.
Dihydropterin: An intermediate in the biosynthesis of tetrahydropterin
Uniqueness: this compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike tetrahydrobiopterin, which is more commonly studied, this compound has distinct structural and functional properties that make it valuable in specific biochemical pathways .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUHAUGJSOEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143514 | |
Record name | Tetrahydropterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-35-1 | |
Record name | Tetrahydropterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-TETRAHYDROPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrahydrobiopterin (BH4) in phenylalanine hydroxylase activity?
A1: BH4 serves as an essential cofactor for phenylalanine hydroxylase (PAH), an enzyme that catalyzes the hydroxylation of phenylalanine to tyrosine. [, , , , ] During this reaction, BH4 undergoes oxidation, forming a 4a-hydroxytetrahydropterin intermediate. [, , , ] This intermediate can then be dehydrated to a quinonoid dihydropterin, which is subsequently regenerated to BH4 by dihydropteridine reductase. [, , , ]
Q2: How does the presence of tyrosine impact the reaction catalyzed by PAH?
A2: Interestingly, in the presence of tyrosine, PAH can catalyze the oxidation of BH4 without hydroxylating phenylalanine. [] This uncoupled reaction produces hydrogen peroxide and the 4a-hydroxythis compound intermediate, suggesting alternative breakdown pathways from a common 4a-hydroperoxythis compound precursor. []
Q3: What is the significance of tetrahydropterins in nitric oxide synthases (NOSs)?
A3: Tetrahydropterins, particularly BH4, are crucial for the activity of NOSs. [, ] They donate electrons to the heme group at the NOS active site, leading to the formation of a this compound-derived radical intermediate. [, ] This electron transfer is essential for both steps of NO synthesis: the Nω-hydroxylation of L-arginine and the subsequent three-electron oxidation to L-citrulline and NO. []
Q4: What is the molecular formula and weight of tetrahydrobiopterin (BH4)?
A4: The molecular formula of BH4 is C9H15N5O3, and its molecular weight is 241.25 g/mol.
Q5: What spectroscopic techniques are used to characterize tetrahydropterins?
A5: Various spectroscopic techniques are employed to characterize tetrahydropterins, including UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , ] UV/Vis spectroscopy helps analyze the characteristic absorbance properties of different pterin forms (tetrahydro, dihydro, quinonoid). [, ] NMR spectroscopy provides structural information, including the conformation and stereochemistry of this compound derivatives. [, , ] Mass spectrometry is used to determine the molecular weight and confirm the identity of synthesized or isolated tetrahydropterins. [, ]
Q6: What is the role of metal ions in the catalytic mechanism of 6-pyruvoylthis compound synthase (PTPS)?
A6: PTPS, a key enzyme in BH4 biosynthesis, requires both Zn2+ and Mg2+ for its activity. [, , ] Zn2+ is crucial for substrate binding, promoting proton release by polarizing carbon-oxygen bonds, and preventing unwanted side chain cleavage. [] Mg2+ likely facilitates the binding and positioning of the substrate dihydroneopterin triphosphate. []
Q7: How do bacterial and mammalian PTPS homologues differ in their catalytic activity?
A7: While both bacterial and mammalian PTPS homologues utilize the same substrate (dihydroneopterin triphosphate), they produce different products. [, ] Mammalian PTPS generates 6-pyruvoylthis compound, whereas bacterial PTPS catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin. [, ] Structural studies revealed that specific amino acid residues in bacterial PTPS (Trp51 and Phe55) contribute to substrate stabilization and the observed activity difference. [] Mutating these residues to the corresponding amino acids found in mammalian PTPS shifted the bacterial enzyme's activity towards 6-pyruvoylthis compound production. []
Q8: What are the key catalytic residues involved in the activity of 4a-hydroxythis compound dehydratase?
A8: The dehydration of 4a-hydroxytetrahydropterins is crucial for BH4 regeneration. 4a-hydroxythis compound dehydratase catalyzes this step, and its activity relies on three conserved histidine residues (H61, H62, and H79). [] H61 and H79 act as general acid catalysts for the stereospecific elimination of the 4a-hydroxyl group, while H62 primarily participates in substrate binding with an additional contribution to base catalysis. []
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